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molecular formula C18H38NO2P B8680831 N,N-Dibutyl-2-(dibutylphosphoryl)acetamide CAS No. 79373-15-2

N,N-Dibutyl-2-(dibutylphosphoryl)acetamide

Cat. No. B8680831
M. Wt: 331.5 g/mol
InChI Key: SSGVXKVQRLJYRL-UHFFFAOYSA-N
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Patent
US04922012

Procedure details

The reaction was conducted as described in example I with the substitution of 22.6 g (0.11 mole) of N,N-di(n-butyl)chloroacetamide and 18.0 g (0.10 mole) of di(n-butyl)phosphine oxide as starting materials. After a reaction period of 5 hours, workup yielded 34.5 g of an amber oil which was 84% pure by GLC. Flash distillation in a Kugelrohr apparatus (10-3 mm Hg) produced a colorless oil which was 91% pure by GLC. Analytical data for this product is summarized in Table I.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[C:6](=[O:9])[CH2:7]Cl)[CH2:2][CH2:3][CH3:4].[CH2:14]([PH:18](=[O:23])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17]>>[CH2:14]([P:18](=[O:23])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:7][C:6](=[O:9])[N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:1][CH2:2][CH2:3][CH3:4])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
C(CCC)N(C(CCl)=O)CCCC
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)P(CCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction period of 5 hours, workup
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)P(CC(N(CCCC)CCCC)=O)(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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